2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22FN3O2S and its molecular weight is 351.44. The purity is usually 95%.
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Scientific Research Applications
Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones
A study detailed a mild methodology for the removal of synthetically useful sulfone moieties, highlighting the synthesis of α-fluoro esters through stannyl radical-mediated cleavage. This process involves treatment with tributylstannane and AIBN, showcasing a method for generating 2-fluoroalkanoates after desulfonylation. This research opens avenues for exploring similar reactions with other sulfonamide compounds, potentially including 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (Wnuk et al., 1996).
Base-Free Transfer Hydrogenation
Research on Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones includes synthesizing and characterizing derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide. These findings contribute to the understanding of catalysis mechanisms and could be relevant for synthesizing and manipulating compounds like 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (Ruff et al., 2016).
Molecular and Supramolecular Structures
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were explored, offering insights into the structural behavior of sulfonamide derivatives. Such studies can illuminate the properties and potential applications of related compounds, including 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (Jacobs et al., 2013).
Synthesis and Evaluation of Fluorophores for Zinc(II) Detection
Research into zinc(II) specific fluorophores, such as the study of derivatives of benzenesulfonamide for Zn2+ detection, highlights the role of sulfonamide compounds in developing sensors and imaging agents. This area could offer a framework for studying the fluorescence properties of 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in similar applications (Kimber et al., 2001).
properties
IUPAC Name |
2-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S/c1-20-10-6-8-15(20)16(21-11-4-5-12-21)13-19-24(22,23)17-9-3-2-7-14(17)18/h2-3,6-10,16,19H,4-5,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWCAWNGVFUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide |
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